

Sulfo-Cyanine5 Azide for Super-Resolution Microscopy (STORM): Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfo-Cyanine5 azide

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This document provides detailed application notes and protocols for the use of **Sulfo-Cyanine5 azide** (Sulfo-Cy5 azide) in super-resolution microscopy, specifically Stochastic Optical Reconstruction Microscopy (STORM). Sulfo-Cy5 azide is a water-soluble, bright, and photostable far-red fluorescent dye ideal for high-resolution imaging. Its azide functionality allows for covalent labeling of alkyne-modified biomolecules via click chemistry, offering a highly specific and bioorthogonal method for attaching fluorophores to targets of interest.

Introduction to Sulfo-Cy5 Azide in STORM

Sulfo-Cyanine5 (Sulfo-Cy5) is a sulfonated cyanine dye that exhibits excellent photophysical properties for STORM.[1] When used in conjunction with a thiol-containing imaging buffer, Sulfo-Cy5 can be induced to "blink," a stochastic process of switching between a fluorescent "on" state and a dark "off" state, which is the fundamental principle of STORM.[1][2] This blinking allows for the temporal separation of individual fluorophore emissions, enabling their precise localization to reconstruct a super-resolution image that surpasses the diffraction limit of light.[2]

The azide group on Sulfo-Cy5 azide allows for its specific attachment to biomolecules that have been metabolically, enzymatically, or chemically modified to contain a terminal alkyne.

This bioorthogonal click chemistry approach provides a powerful tool for labeling proteins, nucleic acids, and other molecules within cells with minimal perturbation.[3][4]

Data Presentation: Properties of Sulfo-Cy5 Azide

The following tables summarize the key quantitative data for Sulfo-Cy5 azide and its performance in STORM.

Table 1: Spectroscopic and Physical Properties of **Sulfo-Cyanine5 Azide**

Property	Value	References
Excitation Maximum (λ_{ex})	~646 - 648 nm	[5][6]
Emission Maximum (λ_{em})	~662 - 671 nm	[5][7]
Molar Extinction Coefficient	~250,000 - 271,000 $\text{cm}^{-1}\text{M}^{-1}$	[5]
Fluorescence Quantum Yield	~0.2 - 0.28	[7][8]
Molecular Weight	~833 g/mol	[5][9]
Solubility	High in water, DMSO, DMF	[5][8]

Table 2: Photophysical Properties and Performance in STORM (based on Cy5/Alexa Fluor 647 as a close analog)

Parameter	Typical Value	Significance in STORM	References
Photon Yield per Switching Event	High (~4000-6000 photons)	Determines localization precision. Higher photon yield leads to better resolution.	[10][11][12]
On/Off Duty Cycle	Low (~0.001)	The fraction of time the fluorophore is in the "on" state. A low duty cycle is crucial to ensure only a sparse subset of fluorophores are active at any given time, preventing spatial overlap.	[10][11][12]
Number of Switching Cycles	High (hundreds)	The number of times a fluorophore can be switched on and off before photobleaching. A high number of cycles allows for the collection of more localization events, leading to a higher quality super-resolution image.	[2][13]
Photostability	High	Resistant to photobleaching, allowing for longer imaging times and the acquisition of a sufficient number of	[1]

frames for image
reconstruction.

Experimental Protocols

Here we provide detailed protocols for labeling intracellular proteins with Sulfo-Cy5 azide using click chemistry and subsequent STORM imaging.

Protocol for Intracellular Protein Labeling via Click Chemistry

This protocol describes the metabolic incorporation of an alkyne-containing amino acid into cellular proteins, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with Sulfo-Cy5 azide.

Materials:

- Cells of interest
- Cell culture medium
- L-azidohomoalanine (AHA) or homopropargylglycine (HPG) (alkyne-containing methionine analogs)
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- **Sulfo-Cyanine5 azide**
- Copper(II) sulfate (CuSO_4)

- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
- Sodium ascorbate
- DMSO

Procedure:

- Metabolic Labeling:
 - Culture cells to the desired confluency.
 - Replace the normal culture medium with methionine-free medium.
 - Incubate the cells in methionine-free medium for 1 hour to deplete intracellular methionine pools.
 - Add the alkyne-containing amino acid analog (AHA or HPG) to the methionine-free medium at a final concentration of 25-50 μM .
 - Incubate the cells for 4-18 hours to allow for incorporation of the analog into newly synthesized proteins.
- Cell Fixation and Permeabilization:
 - Wash the cells three times with warm PBS.
 - Fix the cells with fixation buffer for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
 - Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Click Chemistry Reaction:
 - Prepare the click reaction cocktail immediately before use. For a final volume of 500 μL :

- 445 μL of PBS
- 10 μL of 50 mM CuSO_4 solution (final concentration: 1 mM)
- 10 μL of 50 mM THPTA/TBTA solution (final concentration: 1 mM)
- 10 μL of 10 mM Sulfo-Cy5 azide in DMSO (final concentration: 200 μM)
- 25 μL of 100 mM sodium ascorbate (freshly prepared) (final concentration: 5 mM)
- Vortex the click reaction cocktail gently.
- Add the cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
- Wash the cells three times with PBS.
- Post-labeling Washes and Mounting:
 - Wash the cells an additional three times with PBS for 5 minutes each to remove any unbound dye.
 - The sample is now ready for STORM imaging. Mount the coverslip on a slide with a suitable STORM imaging buffer.

Protocol for STORM Imaging

This protocol outlines the preparation of a standard STORM imaging buffer and the general procedure for acquiring STORM data.

Materials:

- Labeled cells on a coverslip
- STORM imaging buffer components:
 - Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl
 - Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

- GLOX solution: 14 mg glucose oxidase, 50 μ L catalase (17 mg/mL) in 200 μ L Buffer A
- 1 M Cysteamine (MEA) or 1 M β -mercaptoethanol (BME) in water (pH adjusted to 7.5-8.0)
- Microscope slide

Procedure:

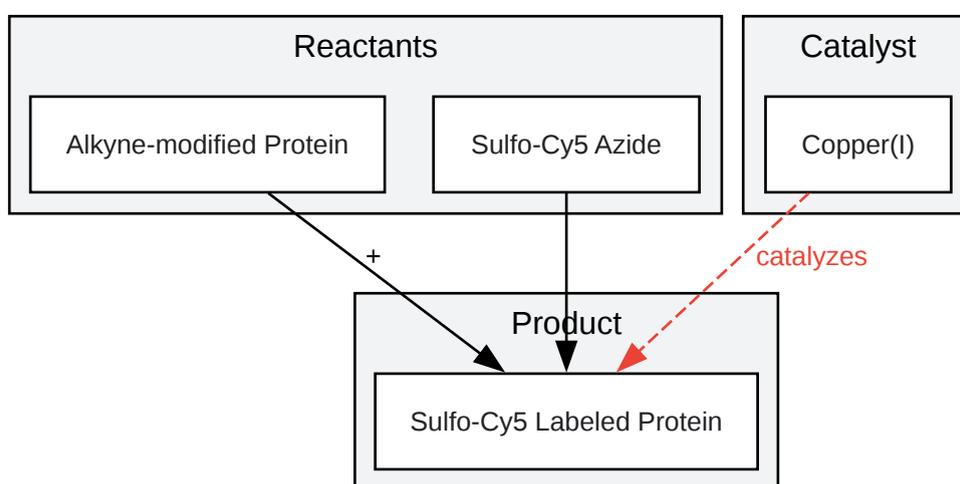
- Preparation of STORM Imaging Buffer (MEA-based):
 - Prepare Buffer A, Buffer B, and the GLOX solution. GLOX solution can be stored at 4°C for up to a week.
 - Immediately before imaging, prepare the final imaging buffer. For 700 μ L of imaging buffer:
 - 623 μ L of Buffer B
 - 7 μ L of GLOX solution
 - 70 μ L of 1 M MEA (final concentration: 100 mM)
 - Gently mix the components.
- Sample Mounting:
 - Place the coverslip with the labeled cells onto a microscope slide with a drop of the freshly prepared STORM imaging buffer.
 - Seal the coverslip to prevent evaporation and oxygen entry.
- STORM Data Acquisition:
 - Use a super-resolution microscope equipped for STORM.
 - Use a high numerical aperture ($NA \geq 1.4$) objective.
 - Illuminate the sample with a 640-647 nm laser at a high power density (typically 1-2 kW/cm²) to induce photoswitching of the Sulfo-Cy5 molecules.[14]

- A lower power 405 nm laser can be used to assist in the reactivation of the fluorophores from the dark state if needed.[13]
 - Acquire a time series of 10,000 to 40,000 frames with a typical exposure time of 10-30 ms per frame.[10]
 - The collected data will be a series of images where individual, well-separated fluorophores appear in each frame.
- Image Reconstruction:
 - Process the raw data using appropriate STORM analysis software.
 - The software will localize the center of each fluorescent spot in each frame with sub-pixel accuracy and reconstruct a super-resolution image from the thousands of localization events.

Mandatory Visualizations

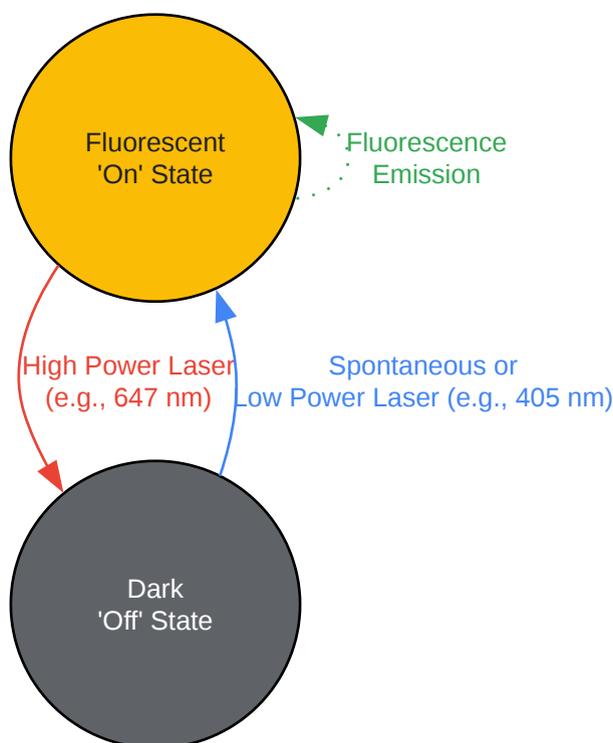
Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for STORM imaging with Sulfo-Cy5 azide.



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Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.



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Caption: Principle of fluorophore photoswitching in STORM.

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